N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide
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Overview
Description
N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide is a chemical compound characterized by the presence of an amino group, a fluorine atom, and two benzenesulfonyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide typically involves multiple steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Sulfonylation: The amino group is protected, and the compound is subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine to introduce the benzenesulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonyl groups can be reduced under specific conditions to yield sulfinic acids.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts such as Pd/C or Raney nickel in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinic acids.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The amino and sulfonyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The fluorine atom may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-amino-2-chlorophenyl)-N-(benzenesulfonyl)benzenesulfonamide
- N-(5-amino-2-bromophenyl)-N-(benzenesulfonyl)benzenesulfonamide
- N-(5-amino-2-methylphenyl)-N-(benzenesulfonyl)benzenesulfonamide
Uniqueness
N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4S2/c19-17-12-11-14(20)13-18(17)21(26(22,23)15-7-3-1-4-8-15)27(24,25)16-9-5-2-6-10-16/h1-13H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLZLJQQEPIZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=CC(=C2)N)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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